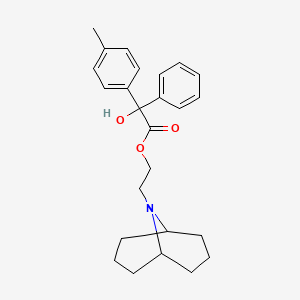

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate

Description

Properties

CAS No. |

1927-09-9 |

|---|---|

Molecular Formula |

C25H31NO3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate |

InChI |

InChI=1S/C25H31NO3/c1-19-13-15-21(16-14-19)25(28,20-7-3-2-4-8-20)24(27)29-18-17-26-22-9-5-10-23(26)12-6-11-22/h2-4,7-8,13-16,22-23,28H,5-6,9-12,17-18H2,1H3 |

InChI Key |

ATONNNVZMKPXCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCCN3C4CCCC3CCC4)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Background

- Chemical Name: 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate

- Molecular Formula: C25H31NO3

- Molecular Weight: 393.5 g/mol

- IUPAC Name: 2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2-(4-methylphenyl)-2-phenylacetate

- CAS Number: 1927-09-9

This compound is a derivative of 9-azabicyclo[3.3.1]nonane, functionalized with hydroxyethyl and p-methylbenzilate groups, which contribute to its biological activity and chemical properties.

Preparation Methods Analysis

Detailed Synthetic Route (Literature-Informed)

While specific literature directly on this compound's preparation is limited, closely related synthetic methodologies for derivatives of 9-azabicyclo[3.3.1]nonane provide a reliable framework. A representative synthesis involves:

Step 1: Preparation of 9-Azabicyclo[3.3.1]nonane Core Derivatives

- Starting from acetone-1,3-dicarboxylic acid and glutaraldehyde, the bicyclic core is constructed via condensation and cyclization steps.

- Benzylamine is introduced to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, followed by reduction to the corresponding alcohol.

Step 3: Esterification with p-Methylbenzilate

- The hydroxyethyl-functionalized bicyclic amine is esterified with p-methylbenzilic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- Catalysts such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) may be used.

- The reaction is typically performed in aprotic solvents like dichloromethane or THF at low temperatures to prevent side reactions.

Step 4: Purification

Patented Catalytic Reduction Example

A patent discloses a catalytic hydrogenation method relevant to bicyclic azabicyclo compounds:

| Parameter | Details |

|---|---|

| Substrate | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one |

| Catalyst | Ruthenium complex with potassium t-butoxide |

| Solvent | Various (see Tables 1 & 2 in patent) |

| Temperature | 25 °C |

| Pressure | 10 atm H2 |

| Reaction Time | Until completion (varies) |

| Product | endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol |

This method exemplifies the selective reduction of ketone functionalities in the bicyclic framework, which can be adapted for preparing intermediates for this compound.

Data Tables Summarizing Key Preparation Parameters

Research Outcomes and Challenges

- The synthesis of this compound is complex, involving multiple steps with sensitive intermediates requiring precise temperature and pH control.

- Catalytic hydrogenation and reduction steps are critical for achieving high stereoselectivity and yield.

- Purification techniques such as chromatography are necessary to remove side products and unreacted starting materials, ensuring compound purity suitable for research applications.

- Limited direct literature on this exact compound necessitates adaptation of closely related synthetic strategies from bicyclic amine chemistry.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzilate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted benzilate derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate can be categorized into several domains:

Medicinal Chemistry

- Drug Development : This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS). Its structural properties allow for modifications that enhance receptor binding affinity.

- Antiemetic Properties : Derived compounds have been studied for their effectiveness in preventing nausea and vomiting associated with chemotherapy, showcasing their potential as antiemetics.

Material Science

- Polymer Chemistry : The compound is utilized in the formulation of polymers that exhibit unique mechanical properties, making them suitable for applications in coatings and adhesives.

- Gel Formation : Research indicates that derivatives of this compound can form gels that are resistant to water and organic solvents, which are useful in various industrial applications.

Environmental Science

- Pollutant Degradation : Compounds related to this structure have been investigated for their ability to degrade environmental pollutants, highlighting their potential in environmental remediation efforts.

Data Tables

| Application Area | Specific Use Case | Reference Source |

|---|---|---|

| Medicinal Chemistry | Antiemetic drug development | |

| Material Science | Polymer formulations for coatings | |

| Environmental Science | Degradation of pollutants |

Case Study 1: Antiemetic Drug Development

A study conducted on the efficacy of derivatives of this compound demonstrated significant antiemetic activity in animal models. The research highlighted the compound's ability to block serotonin receptors, which are implicated in nausea responses during chemotherapy treatment.

Case Study 2: Polymer Applications

Research published on the use of this compound in polymer chemistry revealed that it can enhance the mechanical strength and thermal stability of polymer matrices. These findings suggest its potential for creating advanced materials suitable for high-performance applications.

Case Study 3: Environmental Remediation

A study focused on the environmental impact of heterocyclic amines showed that compounds similar to this compound could effectively catalyze the breakdown of harmful pollutants in soil and water, indicating their utility in environmental cleanup strategies.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzilate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological and Therapeutic Profiles

Receptor Selectivity and SAR Insights

- Granisetron vs. Hydroxyethyl Analogue : Granisetron’s unsubstituted N-H is critical for 5-HT3 antagonism, while the hydroxyethyl group in the target compound may shift selectivity toward other targets (e.g., muscarinic or adrenergic receptors) due to altered hydrogen-bonding capacity .

- Sigma-2 Ligands: Derivatives like SW-116 (N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl carbamate) show nanomolar affinity for sigma-2 receptors, with carbamate linkages and aryl extensions enhancing selectivity over sigma-1 .

- JAK/CXCR6 Inhibitors : Methyl substitution at N-9 (e.g., 9-methyl-3-amine derivatives) improves metabolic stability, while benzamide groups enable interactions with kinase active sites .

Biological Activity

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-methylbenzilate is a compound belonging to the class of azabicyclic amines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 275.36 g/mol

- CAS Registry Number: 491-25-8

This compound features a bicyclic structure with a hydroxyl group and a p-methylbenzilate moiety, contributing to its potential biological activities.

Biological Activity Overview

Research indicates that compounds in the azabicyclo family exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific biological activity of this compound has been investigated in several studies.

Antimicrobial Activity

Studies have shown that derivatives of azabicyclo compounds possess antimicrobial properties. For instance, a study found that certain azabicyclo derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of azabicyclo compounds have also been documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases . The specific effects of this compound on inflammation markers need further exploration.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of azabicyclo compounds. Some studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What synthetic strategies are recommended for preparing 9-(2-Hydroxyethyl)-9-azabicyclo[3.3.1]nonane p-methylbenzilate, and how do reaction conditions impact yield?

Methodological Answer: The synthesis of this compound likely involves multi-step functionalization of the 9-azabicyclo[3.3.1]nonane core. A plausible route includes:

Alkylation : Introduce the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or a protected ethylene glycol derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Esterification : Couple the p-methylbenzilic acid moiety using DCC/DMAP-mediated esterification or acid chloride intermediates .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Q. Critical Factors :

- Temperature : Excess heat during alkylation may lead to byproducts (e.g., over-alkylation).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency but may complicate purification.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of p-methylbenzoyl chloride to ensure complete esterification).

Table 1 : Hypothetical Synthesis Parameters Based on Analogous Compounds

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve the bicyclic core and substituents. Key signals include the azabicyclo proton environment (δ 1.5–3.5 ppm) and aromatic protons from the p-methylbenzilate group (δ 7.2–7.4 ppm) .

- 2D NMR (COSY, HSQC) : Confirm connectivity, especially for overlapping signals in the bicyclic region.

- Mass Spectrometry (HRMS) : Use ESI+ or EI modes to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Validation : Compare spectral data with computationally predicted values (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory reports about this compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from variability in experimental design. Mitigate issues by:

Standardizing Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding studies) and control for batch-to-batch compound purity (HPLC ≥98%) .

Dose-Response Curves : Perform triplicate experiments with at least six concentration points to calculate accurate IC₅₀/EC₅₀ values.

Metabolic Stability Tests : Assess whether differences in activity stem from metabolite interference (e.g., LC-MS/MS analysis of incubation media) .

Case Study : For analogous 9-azabicyclo compounds, discrepancies in muscarinic receptor affinity were resolved by controlling for stereochemistry and solvent effects .

Q. What computational approaches are suitable for studying receptor-ligand interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., acetylcholine receptors). Parameterize force fields with QM-derived charges for the azabicyclo core .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.

- Free Energy Calculations : Apply MM/GBSA or FEP+ to quantify binding affinity differences between enantiomers .

Validation : Cross-validate computational results with mutagenesis data (e.g., alanine scanning of receptor residues).

Q. How do storage conditions influence the compound’s stability?

Methodological Answer: Based on stability data for structurally similar compounds:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Light Sensitivity : Protect from UV exposure (use amber vials) to avoid photooxidation of the bicyclic core .

- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to minimize aggregation.

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. How can researchers address impurities generated during synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-MS/MS to detect common impurities (e.g., unreacted starting materials or diastereomers).

- Process Optimization :

Quality Control : Implement in-process checks (e.g., inline FTIR) to detect deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.